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Compound of Interest

3-(N-
Compound Name: Benzylaminocarbonyl)phenylboron
ic acid
Cat. No.: B1274714
\ v

Technical Guide: Spectroscopic and Synthetic Overview of 3-(N-
Benzylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information and predicted
spectroscopic data for 3-(N-Benzylaminocarbonyl)phenylboronic acid. As of the latest
search, detailed, experimentally verified spectroscopic data and a specific synthetic protocol for
this compound are not readily available in the public domain. The information presented herein
is based on data from structurally similar compounds and established principles of organic
chemistry and spectroscopy.

Introduction

3-(N-Benzylaminocarbonyl)phenylboronic acid, also known as N-Benzyl-3-
boronobenzamide, is a bifunctional molecule incorporating a phenylboronic acid moiety and a
benzylamide group. Phenylboronic acids are a critical class of compounds in organic synthesis,
most notably for their use in Suzuki-Miyaura cross-coupling reactions. They are also widely
investigated in medicinal chemistry and for the development of sensors due to the ability of the
boronic acid group to reversibly bind with diols, such as those found in saccharides. The
presence of the N-benzylamide functionality introduces additional possibilities for hydrogen
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bonding and other molecular interactions, making this compound of potential interest in drug
design and materials science.

Physicochemical Properties

Basic information for 3-(N-Benzylaminocarbonyl)phenylboronic acid is available from
various chemical suppliers.[1][2]

Property Value

CAS Number 625470-96-4

Molecular Formula C14H14BNOs

Molecular Weight 255.08 g/mol

Alternate Names N-Benzyl 3-boronobenzamide

Proposed Synthesis

A plausible synthetic route to 3-(N-Benzylaminocarbonyl)phenylboronic acid involves the
amidation of 3-carboxyphenylboronic acid with benzylamine. This is a standard and widely
used method for forming amide bonds.

Experimental Protocol: Amide Coupling

» Starting Materials: 3-Carboxyphenylboronic acid, benzylamine, a peptide coupling agent
(e.g., HATU, HOBYEDC), and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

» Solvent: A dry, aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
e Procedure:
o Dissolve 3-carboxyphenylboronic acid in the chosen solvent.

o Add the coupling agent and the base to the solution and stir for a few minutes to activate
the carboxylic acid.

o Add benzylamine to the reaction mixture.
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o Allow the reaction to proceed at room temperature for several hours until completion,
which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS).

e Work-up and Purification:

o Upon completion, the reaction mixture is typically diluted with an organic solvent and
washed sequentially with a dilute acid solution (e.g., 1M HCI), a saturated sodium
bicarbonate solution, and brine.

o The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is
removed under reduced pressure.

o The crude product can be purified by column chromatography on silica gel or by
recrystallization to yield the desired 3-(N-Benzylaminocarbonyl)phenylboronic acid.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(N-
Benzylaminocarbonyl)phenylboronic acid. These predictions are based on the analysis of
its functional groups and comparison with data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR): The spectrum is expected to show signals corresponding to the protons
of the benzyl group and the 1,3-disubstituted phenyl ring. The boronic acid protons are often
broad and may exchange with residual water in the solvent.

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (5,
ppm)

Multiplicity

Integration Assignment

~8.2 (broad s)

broad singlet

2H B(OH)2

Ar-H (proton between

~8.1 (1) triplet 1H )
the two substituents)
] Ar-H (protons ortho to
~7.8-7.9 (m) multiplet 2H ]
the amide)
] Ar-H (proton para to
~7.5 (1) triplet 1H ]
the amide)
) Ar-H (benzyl ring
~7.2-7.4 (m) multiplet 5H
protons)
~4.6 (d) doublet 2H -CHz- (benzyl)
~9.1 (1) triplet 1H -NH- (amide)

13C NMR (Carbon NMR): The spectrum will display resonances for the carbons of both

aromatic rings, the benzylic carbon, and the carbonyl carbon of the amide. The carbon

attached to the boron atom may show a broad signal.

Table 2: Predicted 13C NMR Spectral Data

Chemical Shift (6, ppm) Assighment

~167 C=0 (amide)

~138 Ar-C (ipso-carbon of benzyl ring)
~135 Ar-C (ipso-carbon attached to amide)
~130-135 Ar-C (C-B, often broad)

~127-130 Ar-CH (phenyl and benzyl rings)

~44 -CHz- (benzyl)
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Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the O-H stretching of
the boronic acid, N-H stretching of the amide, C=0 stretching of the amide, and various

vibrations of the aromatic rings.

Table 3: Predicted IR Absorption Data

Wavenumber (cm—?) Intensity Assignment
~3400-3200 (broad) Strong O-H stretch (boronic acid)
~3300 Medium N-H stretch (amide)
~3100-3000 Medium Aromatic C-H stretch
~1640 Strong C=0 stretch (Amide I)
~1540 Strong N-H bend (Amide II)
~1400-1300 Strong B-O stretch

Aromatic C-H bend (out-of-
~700-800 Strong
plane)

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight
of the compound.

Table 4: Predicted Mass Spectrometry Data
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miz Interpretation

255 [M]*, molecular ion

237 [M - H20]*

164 [M - C7H/N]*

106 [C7HsN]*

91 [C7H7]* (tropylium ion)
Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 3-(N-
Benzylaminocarbonyl)phenylboronic acid from 3-carboxyphenylboronic acid and

benzylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data for 3-(N-
Benzylaminocarbonyl)phenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1274714#spectroscopic-data-for-3-n-
benzylaminocarbonyl-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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